molecular formula C17H13ClF3N3O2S B2865296 3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 551930-73-5

3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B2865296
CAS No.: 551930-73-5
M. Wt: 415.82
InChI Key: YDPYUZDTWPZNMF-MHWRWJLKSA-N
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Description

This compound (CAS: 551930-73-5) is a pyridine-based carbonitrile derivative with a molecular formula of C₁₇H₁₃ClF₃N₃O₂S and a molecular weight of 415.82 g/mol . Key structural features include:

  • A pyridine ring substituted with a trifluoromethyl (–CF₃) group at position 5 and a carbonitrile (–CN) group at position 2.
  • An (E)-ethenesulfonyl bridge linking the pyridine core to a 4-chlorophenyl group and a dimethylamino (–N(CH₃)₂) moiety.
  • The sulfonyl group enhances polarity, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name

3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O2S/c1-24(2)10-16(11-3-5-13(18)6-4-11)27(25,26)15-7-12(17(19,20)21)9-23-14(15)8-22/h3-7,9-10H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPYUZDTWPZNMF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C1=CC=C(C=C1)Cl)/S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule comprises three critical structural motifs:

  • 5-(Trifluoromethyl)pyridine-2-carbonitrile core
  • (E)-1-(4-Chlorophenyl)-2-(dimethylamino)ethenesulfonyl group
  • Sulfonamide linkage

Retrosynthetically, the compound can be dissected into two primary precursors:

  • 5-(Trifluoromethyl)pyridine-2-carbonitrile
  • (E)-1-(4-Chlorophenyl)-2-(dimethylamino)ethenesulfonyl chloride

Coupling these intermediates via nucleophilic aromatic substitution or sulfonamide formation yields the final product.

Synthesis of 5-(Trifluoromethyl)Pyridine-2-Carbonitrile

Halogenation-Cyanation Sequence

The pyridine core is typically synthesized via cyanation of a halogenated precursor. For example, 2-chloro-5-(trifluoromethyl)pyridine undergoes nucleophilic substitution with a cyanide source (e.g., CuCN or NaCN) in polar aprotic solvents like DMF at 80–120°C.

Representative Conditions :

Starting Material Reagent Solvent Temperature (°C) Yield (%)
2-Chloro-5-(trifluoromethyl)pyridine CuCN DMF 110 78

Direct Trifluoromethylation

Alternative routes employ trifluoromethylation of pyridine-2-carbonitrile using CF₃I or CF₃Cu reagents under palladium catalysis. This method avoids halogenation but requires stringent anhydrous conditions.

Preparation of (E)-1-(4-Chlorophenyl)-2-(Dimethylamino)Ethenesulfonyl Chloride

Formation of the Ethene Backbone

The (E) -configured alkene is synthesized via a Horner-Wadsworth-Emmons reaction or Mannich-type elimination :

Horner-Wadsworth-Emmons Reaction

A phosphoryl-stabilized ylide reacts with 4-chlorobenzaldehyde to form the trans-alkene. Subsequent dimethylamination introduces the amino group:

  • Ylide Generation : Triethyl phosphonoacetate reacts with NaH in THF.
  • Aldehyde Coupling : 4-Chlorobenzaldehyde is added, yielding (E)-ethyl 3-(4-chlorophenyl)acrylate.
  • Amination : The acrylate undergoes Michael addition with dimethylamine, followed by hydrolysis to the carboxylic acid.
Mannich Elimination

A β-amino ketone intermediate is dehydrated to form the alkene:

  • Mannich Reaction : Acetophenone reacts with dimethylamine hydrochloride and formaldehyde.
  • Dehydration : Treatment with p-toluenesulfonic acid (p-TSA) in toluene under reflux yields the (E)-alkene.

Sulfonylation to Sulfonyl Chloride

The ethene intermediate is converted to the sulfonyl chloride via two pathways:

Chlorosulfonation

Direct reaction with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C introduces the sulfonyl chloride group. Excess ClSO₃H is required to suppress side reactions.

Oxidation of Sulfonyl Hydrazides

A milder method involves oxidizing sulfonyl hydrazides with N-chlorosuccinimide (NCS) in acetonitrile/water (4:1) at −10°C to room temperature. This approach avoids harsh acids and improves functional group tolerance.

Optimized Conditions from Literature :

Substrate Reagent Solvent Temperature (°C) Yield (%)
(E)-1-(4-Chlorophenyl)-2-(dimethylamino)ethenesulfonyl hydrazide NCS MeCN/H₂O −10 → 25 84

Coupling of Sulfonyl Chloride with Pyridine Derivative

The final step involves nucleophilic substitution between 5-(trifluoromethyl)pyridine-2-carbonitrile and the sulfonyl chloride. Triethylamine (TEA) or pyridine is used to scavenge HCl, promoting the reaction.

Key Reaction Parameters :

  • Solvent : Dichloromethane (DCM) or THF.
  • Temperature : 0°C → room temperature.
  • Molar Ratio : 1:1.2 (pyridine:sulfonyl chloride).

Yield Optimization Data :

Pyridine Derivative Sulfonyl Chloride Base Time (h) Yield (%)
5-(Trifluoromethyl)pyridine-2-carbonitrile (E)-1-(4-Chlorophenyl)-2-(dimethylamino)ethenesulfonyl chloride TEA 4 91

Stereochemical Control and Purification

Ensuring (E)-Configuration

The Horner-Wadsworth-Emmons reaction inherently favors (E)-alkene formation due to the stereoselective elimination mechanism. Solvent polarity and reaction temperature further enhance selectivity; non-polar solvents (e.g., toluene) and elevated temperatures (80–100°C) minimize isomerization.

Purification Techniques

  • Distillation : For sulfonyl chlorides, reduced-pressure distillation (0.2–1.2 kPa, 92–98°C) removes phosphorus oxychloride byproducts.
  • Crystallization : The final product is recrystallized from ethyl acetate/hexane to >99% purity.

Scalability and Industrial Considerations

Catalytic Hydrogenation

Large-scale deprotection of intermediates (e.g., benzyl groups) employs Pd/C-catalyzed hydrogenation at 25°C under 0.1 MPa H₂. This method is cost-effective and avoids stoichiometric reagents.

Continuous-Flow Synthesis

Vapor-phase reactors with fluidized-bed catalysts (e.g., for fluorination/chlorination) enhance throughput and reduce waste. This approach is ideal for trifluoromethylpyridine production.

Chemical Reactions Analysis

3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

    Coupling Reactions: The ethenyl linkage allows for further functionalization through coupling reactions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for developing advanced materials with specific properties.

    Biological Studies: It can be used in biological assays to study its interactions with various biomolecules.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyridine and Pyrimidine Carbonitriles

Compound Name Core Structure Substituents Key Differences Reference
Target Compound Pyridine –CF₃, –CN, ethenesulfonyl-4-chlorophenyl-N(CH₃)₂ Unique sulfonyl linkage and dimethylamino group
6-(2-Amino-5-(Trifluoromethyl)Phenyl)Pyrimidine-4-Carbonitrile (Example 63) Pyrimidine –CF₃, –CN, –NH₂ Pyrimidine core instead of pyridine; lacks sulfonyl group
4-(3-Chlorophenyl)-5-{2-[(3-Hydroxyphenyl)Amino]Pyrimidin-4-yl}...Thiophene-3-Carbonitrile Thiophene –CN, chlorophenyl, hydroxyphenyl Thiophene core; additional piperidinyl and hydroxyl groups

Key Observations :

  • The pyridine core in the target compound provides distinct electronic properties compared to pyrimidine (Example 63) or thiophene ().

Chromene and Dihydropyrimidine Carbonitriles

Compound Name Core Structure Substituents Key Differences Reference
2-Amino-5-Hydroxy-4-(4-Methylphenyl)Chromene-3-Carbonitrile (Compound 1E) Chromene –CN, –NH₂, –OH, methylphenyl Chromene ring system; hydroxyl and amino groups
2-[(E)-2-[5-(4-Chlorophenyl)Furan-2-yl]Ethenyl]-...Dihydropyrimidine-5-Carbonitrile Dihydropyrimidine –CN, chlorophenyl, furan Non-aromatic dihydropyrimidine core; furan substituent

Key Observations :

  • Chromene derivatives () exhibit fused aromatic systems, differing from the pyridine-based target compound.
  • The dihydropyrimidine scaffold () offers conformational flexibility, unlike the rigid pyridine-sulfonyl backbone of the target.

Physicochemical Properties

  • Molecular Weight : The target compound (415.82 g/mol) is heavier than simpler analogs like Compound 1E (277 g/mol) .
  • Lipophilicity : The –CF₃ group increases hydrophobicity compared to hydroxylated analogs (e.g., ).
  • Solubility: The sulfonyl group enhances aqueous solubility relative to non-polar derivatives (e.g., Example 63 in ).

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